(2,4-Di-tert-butylphenoxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

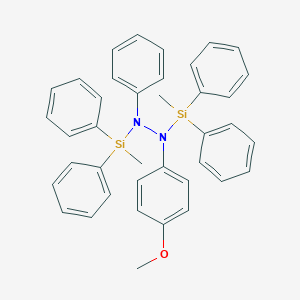

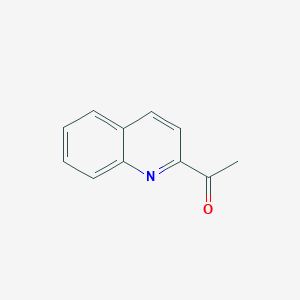

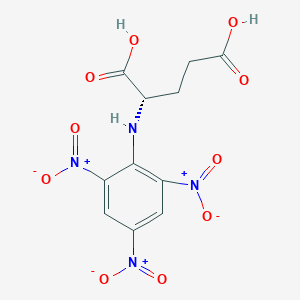

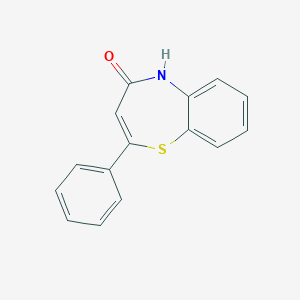

“(2,4-Di-tert-butylphenoxy)acetic acid” is a chemical compound with the molecular formula C16H24O3 and a molecular weight of 264.36 . It is available in powder form .

Molecular Structure Analysis

The InChI code for “(2,4-Di-tert-butylphenoxy)acetic acid” is 1S/C16H24O3/c1-15(2,3)11-7-8-13(19-10-14(17)18)12(9-11)16(4,5)6/h7-9H,10H2,1-6H3,(H,17,18) . This code provides a detailed description of the molecule’s structure.

Physical And Chemical Properties Analysis

“(2,4-Di-tert-butylphenoxy)acetic acid” has a melting point of 175-176°C . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Proteomics Research

“(2,4-Di-tert-butylphenoxy)acetic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Antioxidant Effects

The compound is known to have antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This property makes it valuable in many research fields, including biology, chemistry, and medicine.

Material Preservation

Due to its antioxidant properties, “(2,4-Di-tert-butylphenoxy)acetic acid” can be used in material preservation . It effectively suppresses oxidation, preventing material degradation and disintegration. This makes it useful in the preservation of various materials, including biological samples, food, and industrial products.

Alkylation Reactions

“(2,4-Di-tert-butylphenoxy)acetic acid” is used to study its alkylation reaction with cinnamyl alcohol in the presence of Al-substituted disordered hexagonal molecular silica catalysts . Alkylation is the transfer of an alkyl group from one molecule to another. The alkyl group may be transferred as an alkyl carbocation, a free radical, a carbanion or a carbene (or their equivalents).

Safety and Hazards

“(2,4-Di-tert-butylphenoxy)acetic acid” is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Mechanism of Action

Target of Action

A structurally similar compound, 2,4-di-tert-butylphenol, has been identified as an agonist for the orco subunit in insects

Mode of Action

It is known that 2,4-di-tert-butylphenol, a related compound, can bind to the orco subunit in insects . This interaction could potentially trigger a series of downstream effects, but the specifics of these interactions require further investigation.

Biochemical Pathways

The antioxidant effects of 2,4-di-tert-butylphenol, a related compound, are well-known . It effectively suppresses oxidation, preventing material degradation and disintegration. Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds .

Result of Action

A related compound, 2,4-di-tert-butylphenol, has been shown to exhibit potent toxicity against almost all testing organisms, including the producers

Action Environment

It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions

properties

IUPAC Name |

2-(2,4-ditert-butylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)11-7-8-13(19-10-14(17)18)12(9-11)16(4,5)6/h7-9H,10H2,1-6H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEWJHKMOWKCFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18327-79-2 |

Source

|

| Record name | 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18327-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)

![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)